

Application Note: UNC2399 for Proteomic Analysis of EZH2 Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UNC2399

Cat. No.: B15583591

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Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for methylating histone H3 on lysine 27 (H3K27). This modification leads to transcriptional repression and is crucial for processes such as embryonic development, cell differentiation, and maintaining cell identity. Dysregulation of EZH2 activity is implicated in numerous cancers, making it a prime target for therapeutic intervention.

Understanding the composition and dynamics of EZH2-containing protein complexes is vital for elucidating its function in both normal and disease states. **UNC2399** is a potent and selective chemical probe designed for the study of EZH2 complexes. It is a biotinylated version of UNC1999, a dual inhibitor of EZH2 and its close homolog EZH1. The biotin tag on **UNC2399** enables the affinity-based enrichment of EZH2 and its associated proteins from cell lysates for subsequent proteomic analysis by mass spectrometry (AP-MS). This application note provides detailed protocols and data presentation for the use of **UNC2399** in the proteomic analysis of EZH2 complexes.

Quantitative Data

The inhibitory activity of the parent compound, UNC1999, highlights the potency and selectivity of this chemical scaffold.

Table 1: Inhibitory Activity of UNC1999 (Parent Compound of **UNC2399**)

Target	IC50 (nM)	Assay Type
EZH2	<10 - 45	Cell-free methyltransferase assay
EZH1	45	Cell-free methyltransferase assay
H3K27 Methylation	124	In-cell assay (MCF10A cells)

Data compiled from multiple sources.[\[1\]](#)

Table 2: Representative Proteins Identified in EZH2 Complex Pulldown by AP-MS

The following table lists core PRC2 components and selected known interactors that are expected to be identified in a **UNC2399** pulldown experiment from a relevant cell line (e.g., HEK293T). The quantitative values (e.g., spectral counts, fold enrichment) will vary depending on the specific experimental setup.

Protein	Gene	Function/Role in Complex	Expected Relative Abundance
Enhancer of zeste homolog 2	EZH2	Catalytic subunit (Bait)	High
Embryonic ectoderm development	EED	Core component, binds H3K27me3	High
Suppressor of zeste 12 homolog	SUZ12	Core component, structural integrity	High
Retinoblastoma-binding protein 4	RBBP4	Core component, histone binding	High
Retinoblastoma-binding protein 7	RBBP7	Core component, histone binding	High
AE-binding protein 2	AEBP2	Accessory subunit, enhances activity	Medium
Jumonji and AT-rich interaction domain-containing protein 2	JARID2	Accessory subunit, targeting	Medium
DNA methyltransferase 1	DNMT1	Interactor, links to DNA methylation	Variable
Histone deacetylase 1	HDAC1	Interactor, links to histone deacetylation	Variable

Experimental Protocols

Protocol 1: UNC2399 Affinity Purification of EZH2 Complexes from HEK293T Cells

This protocol details the steps for enriching EZH2 and its interacting proteins from HEK293T cell lysate using **UNC2399**.

Materials:

- HEK293T cells
- **UNC2399** (biotinylated probe)
- UNC2400 (inactive control probe)
- Streptavidin-coated magnetic beads
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors)
- Wash Buffer (e.g., Lysis Buffer with lower detergent concentration, or as optimized)
- Elution Buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.5, or on-bead digestion buffer)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Culture and Lysis:
 - Culture HEK293T cells to ~80-90% confluency.
 - Harvest cells by scraping and wash with ice-cold PBS.
 - Lyse the cell pellet with ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Affinity Pulldown:
 - Pre-clear the lysate by incubating with unconjugated magnetic beads for 1 hour at 4°C.
 - Equilibrate streptavidin-coated magnetic beads with Lysis Buffer.
 - To parallel tubes, add the pre-cleared lysate and either **UNC2399** or the negative control UNC2400 to a final concentration of 1-5 µM.

- Incubate for 1-2 hours at 4°C with gentle rotation to allow the probe to bind to EZH2 complexes.
- Add the equilibrated streptavidin beads to each lysate-probe mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
- Elution/On-Bead Digestion:
 - For elution, resuspend the beads in Elution Buffer and incubate at 95°C for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
 - Alternatively, for direct mass spectrometry sample preparation, proceed with on-bead digestion as described in Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol describes the on-bead tryptic digestion of proteins captured by **UNC2399** for subsequent LC-MS/MS analysis.

Materials:

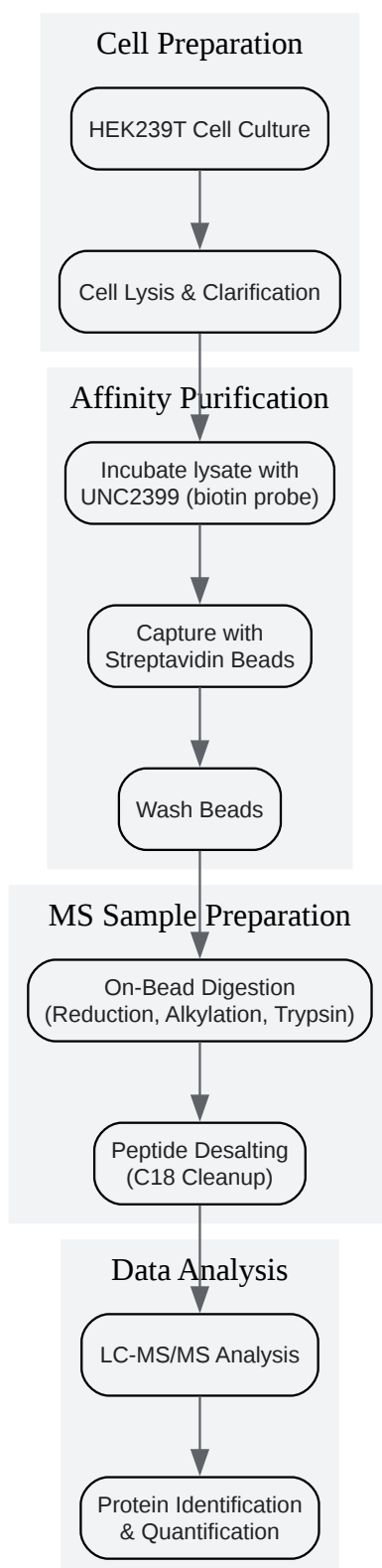
- Beads with captured protein complexes from Protocol 1
- Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
- Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
- Trypsin (mass spectrometry grade)
- 50 mM Ammonium Bicarbonate
- Formic acid

Procedure:

- Reduction and Alkylation:
 - Wash the beads with 50 mM Ammonium Bicarbonate.
 - Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
 - Cool to room temperature and add Alkylation Buffer. Incubate for 20 minutes in the dark.
- Tryptic Digestion:
 - Wash the beads with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.
 - Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin (e.g., 1 µg).
 - Incubate overnight at 37°C with shaking.
- Peptide Extraction and Cleanup:
 - Pellet the beads and collect the supernatant containing the digested peptides.
 - Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
 - Desalt and concentrate the peptides using a C18 StageTip or equivalent.
 - The cleaned peptides are now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

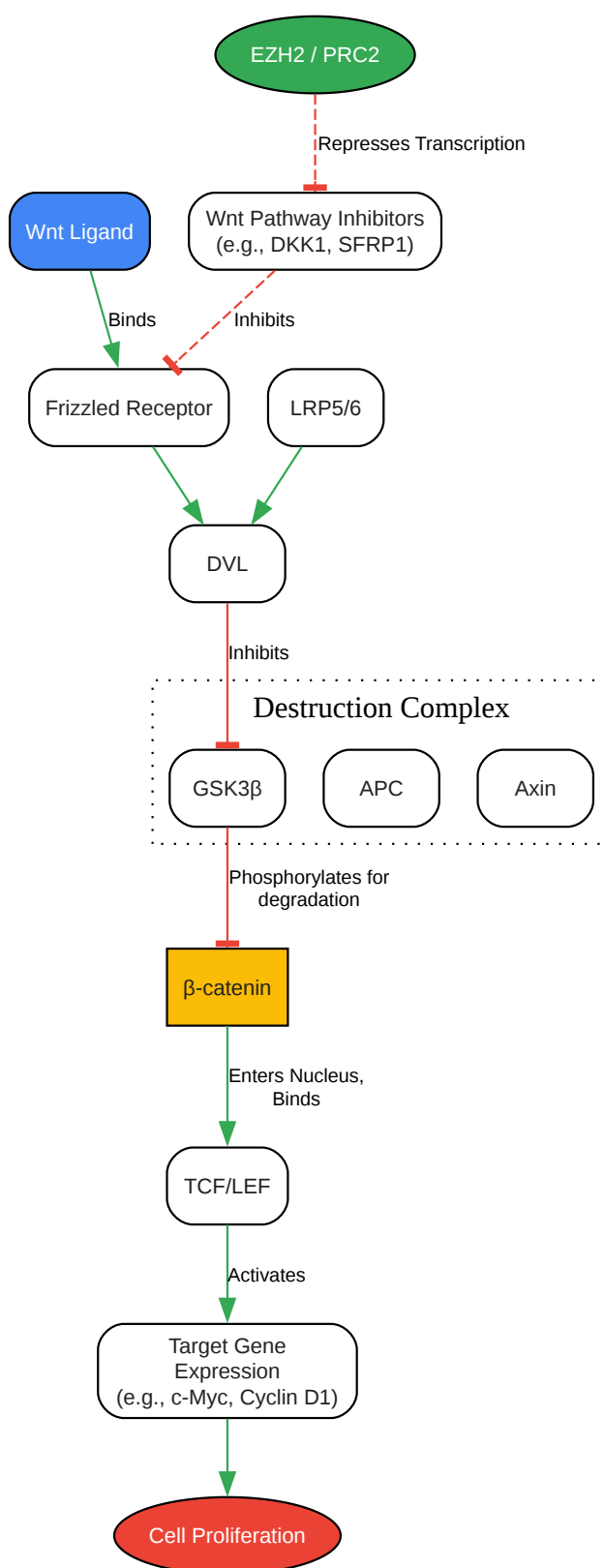


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Caption: Workflow for **UNC2399**-based proteomic analysis of EZH2 complexes.

EZH2 in the Wnt/ β -catenin Signaling Pathway

EZH2 has been shown to regulate the Wnt/ β -catenin signaling pathway, which is critical for cell proliferation and development.[2] EZH2 can repress the expression of Wnt pathway inhibitors, thereby promoting signaling.



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Caption: EZH2-mediated regulation of the Wnt/β-catenin signaling pathway.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. EZH2 activates Wnt/ β -catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
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